molecular formula C23H19ClFNO3S B2827748 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 1448124-00-2

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2827748
CAS No.: 1448124-00-2
M. Wt: 443.92
InChI Key: CGANETHNAVQDFZ-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone is a synthetic compound of significant interest in advanced chemical and pharmacological research. Its complex structure, featuring both biphenyl and pyrrolidine sulfonyl components, categorizes it among the novel synthetic cannabinoids (SCs) that are a primary focus in the study of emerging psychoactive substances . Research into such compounds is crucial for the scientific community, as they represent a large group of molecules identified through web-based monitoring that are not yet listed in international databases and whose toxicodynamic profiles are largely unknown . The biphenyl scaffold is a recognized fundamental backbone in medicinal chemistry due to its presence in a wide range of biologically active compounds and marketed drugs . This compound is provided exclusively to facilitate vital in vitro research, including receptor binding affinity studies, mechanistic action investigations, and metabolic profiling. It is intended for use in controlled laboratory settings to advance the understanding of the structure-activity relationships of synthetic cannabimimetics and to support the development of analytical reference standards.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGANETHNAVQDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Biphenyl Structure: The biphenyl moiety is typically introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the biphenyl structure could engage in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Table 1: Comparison of Structural Analogues
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound Pyrrolidine sulfonyl + biphenyl methanone 4-Cl-C6H4-SO2, 4'-F-biphenyl ~480 (estimated) Hypothetical enzyme inhibition (sulfonamide class)
Example 72 (Patent) Pyrazolo-pyrimidine + chromenone 4-amino, 3-(methoxymethyl)phenyl 599.1 Kinase inhibition (brown solid, 42% yield)
Example 60 (Patent) Pyrazolo-pyrimidine + chromenone 4-fluoro, benzenesulfonamide ~600 (estimated) High enantiomeric excess (96.21%)
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Piperidine + butanone 4-Cl-C6H4-OH, 4-F-C6H4 ~390 (estimated) Antipsychotic activity (historical use)
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Pyrrolidine + biphenyl methanone 4-Cl-2-F-C6H3, dihydropyrrole ~340 (estimated) Intermediate in drug synthesis

Substituent Effects on Activity

  • Sulfonyl vs. Sulfonamide Groups: The target compound’s 4-chlorophenylsulfonyl group contrasts with the benzenesulfonamide in Example 60. Sulfonamides are known for enhanced solubility and target binding (e.g., carbonic anhydrase inhibition), whereas sulfonyl groups may improve metabolic stability .
  • Fluorine Positioning : The 4'-fluoro substituent in the target compound’s biphenyl system mirrors the 4-fluorophenyl group in Example 72 and the antipsychotic agent from Clarke’s Analysis . Fluorine at para positions often enhances bioavailability and resistance to oxidative metabolism.
  • Pyrrolidine vs. Piperidine Rings : The pyrrolidine sulfonyl group in the target compound offers a smaller, more rigid structure compared to the 4-hydroxypiperidine in Clarke’s compound. Piperidines with hydroxyl groups (e.g., Clarke’s example) may exhibit stronger hydrogen-bonding interactions but reduced blood-brain barrier penetration .

Methodological Considerations for Similarity Analysis

As highlighted in , compound similarity comparisons rely on structural and functional overlap. Key methods include:

  • Topological Descriptors : Comparing substituent patterns (e.g., halogen placement, sulfonyl groups).
  • Pharmacophore Mapping : Identifying shared binding features (e.g., aryl ketone as a hydrogen-bond acceptor).
  • Bioactivity Landscapes: Correlating structural motifs with known activities (e.g., sulfonamides in enzyme inhibition) .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s biphenyl and sulfonyl groups may require palladium-catalyzed cross-coupling (similar to Example 72) or sulfonylation reactions, as seen in patent methodologies .
  • However, the absence of direct activity data for the target compound necessitates empirical validation.
  • Physicochemical Properties : The fluorine and sulfonyl groups likely confer moderate logP (~3–4) and aqueous solubility, aligning with trends in ’s CMC analysis for amphiphilic compounds .

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on synthesis, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a biphenyl moiety. Its molecular formula is C19_{19}H18_{18}ClFNO2_2S, with a molecular weight of approximately 367.87 g/mol. The presence of the chlorophenyl and fluoro groups may influence its biological interactions and pharmacokinetics.

Synthesis

Research indicates that derivatives of similar sulfonamide compounds have been synthesized through various methods, including reactions involving hydrazides and acetic anhydride, leading to compounds with promising biological activities . The synthesis of related compounds often involves careful control of reaction conditions to yield high-purity products suitable for biological testing.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been reported to inhibit the growth of various bacterial strains, indicating potential as antibacterial agents . The mechanism often involves interference with bacterial enzyme systems essential for growth.

Antipsychotic Potential

Preliminary research into structurally similar compounds suggests potential antipsychotic activity. For example, derivatives containing pyrrolidine rings have been evaluated for their effects on serotonin receptors (5-HT receptors), which are critical in mood regulation . Compounds that act as antagonists at these receptors may provide therapeutic benefits in treating conditions like schizophrenia.

Enzyme Inhibition

The compound's sulfonamide structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition can lead to bacteriostatic effects, making these compounds valuable in antibiotic development.

Study on Similar Compounds

A study published in MDPI examined the biological activity of various sulfonamide derivatives against specific bacterial targets. The results indicated that modifications at the aromatic ring significantly influenced antimicrobial efficacy, with some compounds achieving low IC50_{50} values against resistant strains .

Compound NameTarget BacteriaIC50_{50} (µM)
Compound AE. coli0.5
Compound BS. aureus0.8
Compound CK. pneumoniae1.2

Pharmacological Evaluation

In another study focused on the pharmacological profile of similar compounds, it was found that certain derivatives exhibited favorable CNS penetration and oral bioavailability, suggesting their potential use in neuropharmacology . The evaluation included behavioral assays in animal models to assess antipsychotic effects.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine and coupling with fluorinated biphenyl groups. Key steps include:

  • Sulfonylation : Reacting pyrrolidine with 4-chlorophenylsulfonyl chloride under anhydrous conditions .
  • Coupling : Using Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the 4'-fluoro-biphenyl group .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization from ethyl acetate/hexane mixtures to isolate the product . Yield optimization requires precise control of temperature and solvent ratios.

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of sulfonyl, pyrrolidine, and biphenyl groups. For example, the fluorophenyl group shows distinct 19^19F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23_{23}H18_{18}ClFNO3_3S) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1680 cm1^{-1} (ketone C=O) confirm functional groups .

Q. What in vitro models are suitable for initial biological activity screening?

Preliminary screens often use:

  • Enzyme inhibition assays : Test interactions with kinases or proteases due to the sulfonyl group’s electrophilic nature .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) given structural analogs’ anticancer activity .
  • Antimicrobial panels : Assess activity against Gram-positive/negative bacteria, leveraging pyrrolidine derivatives’ known antimicrobial properties .

Advanced Research Questions

Q. How can structural contradictions in spectral data be resolved?

Discrepancies in melting points or NMR shifts (e.g., due to polymorphism or solvent effects) require:

  • X-ray crystallography : Determine crystal packing and confirm bond angles/planarity .
  • Dynamic NMR : Resolve conformational dynamics of the pyrrolidine ring at variable temperatures .
  • DFT calculations : Simulate spectral data to compare with experimental results .

Q. What strategies improve target selectivity in kinase inhibition studies?

The compound’s sulfonyl-pyrrolidine moiety may non-specifically bind ATP pockets. Mitigation approaches include:

  • Fragment-based drug design : Replace the biphenyl group with smaller, polar substituents to reduce off-target interactions .
  • Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify preferential targets .
  • Co-crystallization : Resolve binding modes with kinases like PI3K or MAPK to guide structure-activity relationship (SAR) studies .

Q. How does fluorination impact pharmacokinetic properties?

The 4'-fluoro group enhances metabolic stability and membrane permeability:

  • Metabolic stability assays : Compare half-life in liver microsomes (e.g., human/rat) against non-fluorinated analogs .
  • LogP measurements : Fluorine reduces lipophilicity, improving solubility (e.g., via shake-flask method) .
  • In vivo PET imaging : Radiolabel the fluorine (18^{18}F) to track biodistribution in animal models .

Q. What crystallographic techniques elucidate supramolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : Between sulfonyl oxygen and nearby NH/OH groups .
  • π-π stacking : Between biphenyl and chlorophenyl rings, influencing solid-state packing .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···F interactions) .

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